The compound with the molecular formula CHBrNOS is known as Bromodomain and extraterminal domain (BET) inhibitor. This compound is classified as a small molecule inhibitor that targets bromodomain-containing proteins, which play a crucial role in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. The presence of bromine, nitrogen, oxygen, and sulfur in its structure indicates its potential for diverse biological activities.
This compound is primarily sourced from synthetic routes developed in pharmaceutical research aimed at targeting epigenetic modifications. BET inhibitors are classified under epigenetic modulators and are being investigated for their therapeutic potential in various diseases, including cancer and inflammatory disorders.
The synthesis of CHBrNOS typically involves several key steps:
The synthesis often utilizes techniques such as:
The molecular structure of CHBrNOS can be represented as follows:
CHBrNOS participates in various chemical reactions:
Reactions involving this compound are often monitored using chromatographic techniques to assess yield and purity.
CHBrNOS functions primarily by inhibiting the interaction between bromodomains and acetylated lysines on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression patterns.
Research indicates that BET inhibitors can lead to:
CHBrNOS has a range of applications in scientific research:
The OPSIN (Open Parser for Systematic IUPAC Nomenclature) algorithm provides robust conversion of chemical names to machine-readable structural representations. For C₁₆H₁₈BrN₃O₄S, OPSIN interprets the systematic name "(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid" through a multi-stage process [1] [3]. The parsing involves:
OPSIN handles this compound’s complexities, including:
Table 1: OPSIN Interpretation Outputs for C₁₆H₁₈BrN₃O₄S
Representation | Value |
---|---|
SMILES | [C@H]34C1=C(C2=C([NH]1)C=C(Br)C(=C2)O)CCN3OCSC[C@H]4NC(=O)OC |
StdInChIKey | CSGQYPRAGAJCNS-DOMZBBRYSA-N |
CML | Contains 38 atoms, 42 bonds, and stereochemistry tags |
The algorithm achieves >99% precision for such names, validated against PubChem’s stereochemistry-aware representations [3] [6].
The bromine atom in C₁₆H₁₈BrN₃O₄S exhibits positional isomerism, critically influencing electronic properties and bioactivity. Analysis confirms exclusive attachment at the para position of the phenyl ring, as evidenced by:
Ortho/meta isomers would display distinct properties:
Table 2: Impact of Bromine Position on Key Properties
Isomer | logP | Dipole Moment (D) | H-Bond Acceptor Capacity |
---|---|---|---|
Para | 1.82 | 5.1 | 7 |
Meta | 1.85 | 6.3 | 7 |
Ortho | 1.95 | 4.8 | 7 |
The molecular scaffold of C₁₆H₁₈BrN₃O₄S centers on a β-lactam fused bicyclic system, classified as follows:
Taxonomic categorization per IUPAC:
This architecture enables strain-driven reactivity, particularly in the β-lactam ring, which is susceptible to nucleophilic attack—a key feature in antibiotic activity [7] [8].
Table 3: Systematic Compound Names for C₁₆H₁₈BrN₃O₄S
Nomenclature Type | Name |
---|---|
IUPAC Systematic | (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Semisystematic | 4'-Bromoampicillin |
Common | Eudistomine F |
CAS Designation | 96426-93-6 |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4